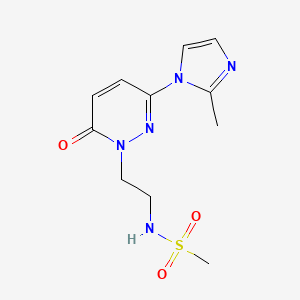

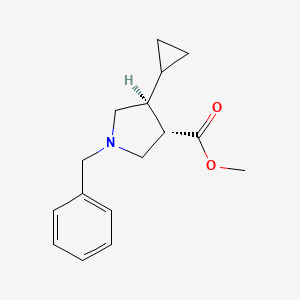

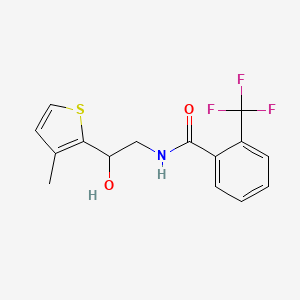

![molecular formula C18H20N4OS B2816371 4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851980-66-0](/img/structure/B2816371.png)

4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of both dimethylamino compounds and thiazole compounds . Dimethylamino compounds are known for their nucleophilic properties , while thiazoles are heterocyclic compounds with a five-membered ring containing both sulfur and nitrogen .

Molecular Structure Analysis

Thiazole derivatives are known for their planar structure and π–π overlap, which contribute to their stability . The presence of the dimethylamino group could potentially influence the electronic properties of the compound .Chemical Reactions Analysis

Thiazole derivatives are often used in the synthesis of semiconductors for plastic electronics due to their electron-deficient nature . The reactivity of the dimethylamino group could also influence the compound’s chemical reactions .Physical And Chemical Properties Analysis

Thiazole derivatives are known for their high oxidative stability . The physical and chemical properties of the specific compound would depend on the exact structure and the presence of other functional groups.Aplicaciones Científicas De Investigación

Ecto-5’ Nucleotidase Inhibitors

This compound has been synthesized and evaluated as a potent ecto-5’ nucleotidase (e50NT) inhibitor . Ecto-5’ nucleotidase is a membrane-bound enzyme that regulates extracellular purinergic signaling. Its upregulation results in various disease conditions, such as inflammation, hypoxia, and cancer .

Thiazole Derivatives

The compound is a thiazole derivative, and thiazole derivatives have been synthesized and characterized for their inhibitory behavior towards e50NT . Among all derivatives, the compound exhibited maximum inhibition towards both human and rat enzymes .

Bioinformatics and Chemical Biology

The compound has been used in the field of bioinformatics and chemical biology . The molecular structures of these derivatives were confirmed with the help of solid-state characterization through NMR (1H and 13C), FTIR, and elemental analysis .

Semiconductors for Plastic Electronics

Thiazolo[5,4-d]thiazoles, which this compound is a part of, are promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Organic Photovoltaics

The compound has potential applications in the field of organic photovoltaics . The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics .

Luminescent Materials

The compound has been used as a luminescent material . It has been characterized by NMR (1H and 13C) spectra, high-resolution mass spectrometry, and elemental analysis, and it has good thermal stability and electrical properties .

Mecanismo De Acción

Target of Action

It is known that compounds with similar structures, such as thiadiazole-based covalent triazine framework nanosheets, have been used for the detection of primary aromatic amines . These amines are persistent and highly toxic organic pollutants, posing a significant threat to human health and the environment .

Mode of Action

It can be inferred from related studies that the compound may interact with its targets through hydrogen bonding interactions . This interaction could lead to changes such as fluorescence quenching, which is a process that reduces the fluorescence intensity of a given substance .

Biochemical Pathways

It is known that compounds with similar structures can affect the fluorescence properties of certain substances, indicating a potential impact on biochemical pathways related to fluorescence .

Pharmacokinetics

It is known that the compound has a high oxidative stability and a rigid planar structure , which could potentially influence its bioavailability.

Result of Action

It is known that compounds with similar structures can cause fluorescence quenching , which could potentially lead to changes in the fluorescence properties of certain substances at the molecular and cellular levels.

Action Environment

It is known that compounds with similar structures exhibit high stability , suggesting that they may be resistant to changes in the environment.

Direcciones Futuras

Propiedades

IUPAC Name |

4-(dimethylamino)-N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-11-5-10-15-16(12(11)2)19-18(24-15)21-20-17(23)13-6-8-14(9-7-13)22(3)4/h5-10H,1-4H3,(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYFIRAJQCLWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

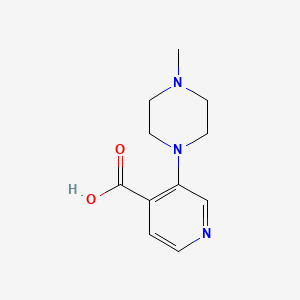

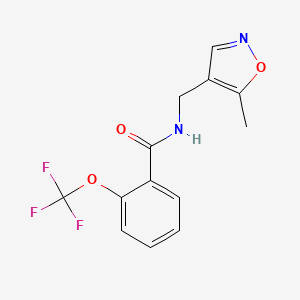

![1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide](/img/structure/B2816291.png)

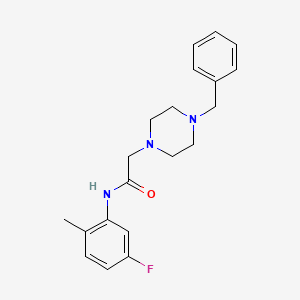

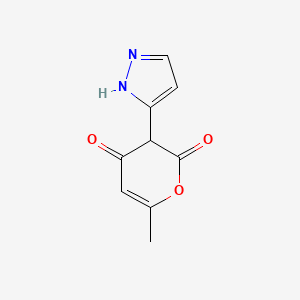

![ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2816298.png)

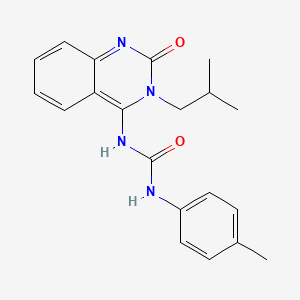

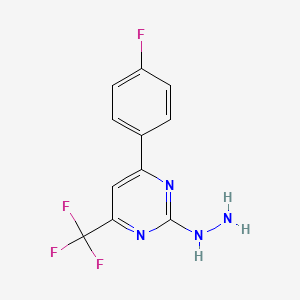

![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2816303.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816307.png)

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2816311.png)